molecular formula C10H15N3O B1341270 1-(5-Aminopyridin-2-yl)piperidin-4-ol CAS No. 476342-37-7

1-(5-Aminopyridin-2-yl)piperidin-4-ol

Cat. No. B1341270
CAS RN: 476342-37-7
M. Wt: 193.25 g/mol
InChI Key: JFSQCTGGZLCLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(5-Aminopyridin-2-yl)piperidin-4-ol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. The compound appears to be a hybrid structure containing a piperidine and aminopyridine moiety, which are common in medicinal chemistry due to their presence in various bioactive compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or stepwise processes that introduce the desired functional groups onto the core structure. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,

Scientific Research Applications

Synthesis Methodologies

  • Novel Synthesis Approaches : Innovative methods for synthesizing compounds similar to 1-(5-Aminopyridin-2-yl)piperidin-4-ol have been developed. These methods emphasize simplicity and scalability, which are crucial for medicinal chemistry applications. For example, Smaliy et al. (2011) proposed a method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with structural similarities, through catalytic hydrogenation processes (Smaliy et al., 2011).

Medicinal Chemistry

  • Role in Medicinal Chemistry : The structure of 1-(5-Aminopyridin-2-yl)piperidin-4-ol is significant in medicinal chemistry due to its potential for creating biologically active compounds. For instance, the research by Weis et al. (2003) into the synthesis of new analogues of diphenylpyraline, a compound related to 1-(5-Aminopyridin-2-yl)piperidin-4-ol, highlights its importance in creating compounds with potential therapeutic uses (Weis et al., 2003).

Bioorganic and Medicinal Chemistry

  • 5-HT1A Agonists Synthesis : The compound's framework is useful in synthesizing aminopyrimidine series of 5-HT1A partial agonists, as investigated by Dounay et al. (2009). Such research demonstrates the compound's relevance in creating molecules with specific pharmacological targets (Dounay et al., 2009).

Crystallography and Structural Chemistry

  • Crystal Structure Analysis : Studies such as those by Ullah et al. (2015) on related arylpiperidinyl-2(1H)-3,4-dihydroquinolinones, which include crystal structure analysis, are critical for understanding the molecular conformation and potential interactions of such compounds. This information is vital for drug design and understanding molecular interactions (Ullah et al., 2015).

Biological Evaluation

  • Biological Activity Studies : The synthesis and biological evaluation of derivatives, such as those explored by Khalid et al. (2016), who synthesized andanalyzed compounds for their biological activities, exemplify the importance of 1-(5-Aminopyridin-2-yl)piperidin-4-ol derivatives in pharmacological research. These studies help in identifying new potential therapeutic agents and understanding their mechanism of action (Khalid et al., 2016).

Pharmaceutical Applications

  • Pharmaceutical Drug Development : The compound and its derivatives play a significant role in the development of pharmaceutical drugs. Research like that by Ribet et al. (2005) on the conformational analysis and crystal structure of related compounds contributes to the understanding of drug interactions and stability, essential for drug development (Ribet et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(5-aminopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSQCTGGZLCLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588406
Record name 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminopyridin-2-yl)piperidin-4-ol

CAS RN

476342-37-7
Record name 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-5-nitropyridine (LXV) (5.0 g, 31.5 mmol) in DMF (50 mL) was added piperidin-4-ol (LXXXIX) (3.5 g, 34.65 mmol) and K2CO3 (8.7 g, 63.0 mmol). The reaction was headed at 85° C. overnight. The solution was poured into ice water, stirred for 15 min and then filtered. The solid was washed with cold water and dried under vacuum to produce 1-(5-aminopyridin-2-yl)piperidin-4-ol (XC) as a yellow solid (6.62 g, 29.67 mmol, 94.2% yield). 1H NMR (DMSO-d6) δ ppm 1.34-1.42 (m, 2H), 1.77-1.83 (m, 2H), 3.40-3.56 (m, 2H), 3.76-3.83 (m, 1H), 4.12 (brd, 2H), 4.81 (d, J=4 Hz, 1H), 6.94 (d, J=10 Hz, 1H), 8.17 (dd, J=10 Hz, J=3 Hz, 1H), 8.94 (d, J=3 Hz, 1H); ESIMS found for C10H13N3O3 m/z 224.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Aminopyridin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Aminopyridin-2-yl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(5-Aminopyridin-2-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Aminopyridin-2-yl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(5-Aminopyridin-2-yl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(5-Aminopyridin-2-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.